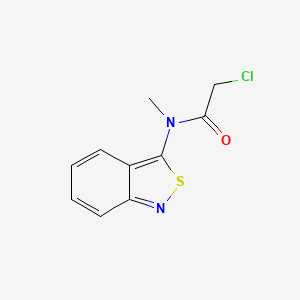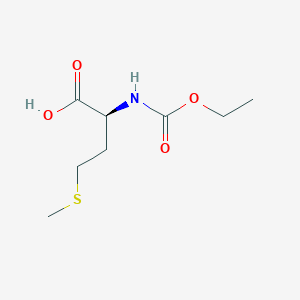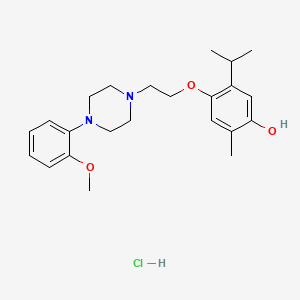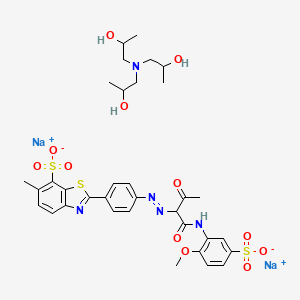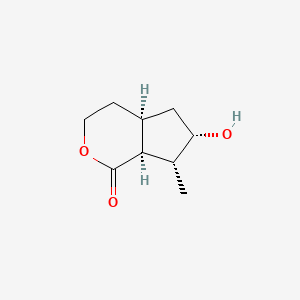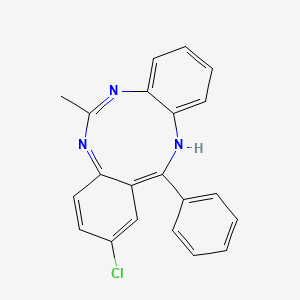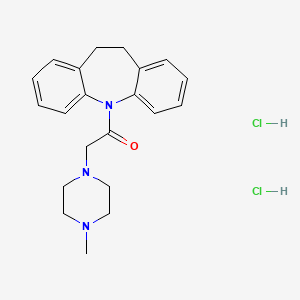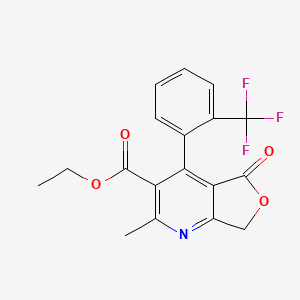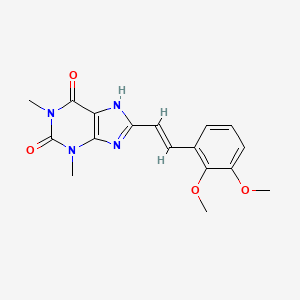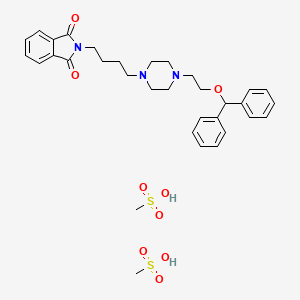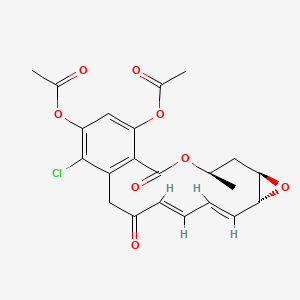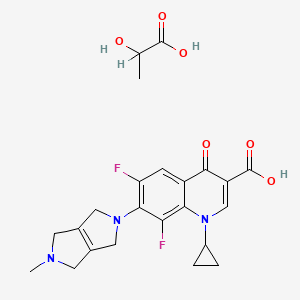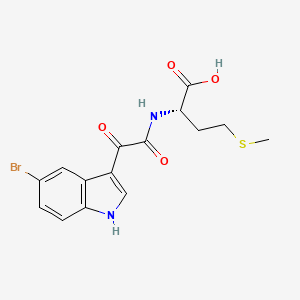
Methionine, N-((5-bromo-3-indolyl)oxalyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methionine, N-((5-bromo-3-indolyl)oxalyl)- is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methionine moiety linked to a 5-bromo-3-indolyl group through an oxalyl linkage, making it a unique structure with potential biological significance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methionine, N-((5-bromo-3-indolyl)oxalyl)- typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Oxalylation: The brominated indole derivative is reacted with oxalyl chloride to form the oxalyl intermediate.
Coupling with Methionine: Finally, the oxalyl intermediate is coupled with methionine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Methionine, N-((5-bromo-3-indolyl)oxalyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Methionine, N-((5-bromo-3-indolyl)oxalyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methionine, N-((5-bromo-3-indolyl)oxalyl)- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromoindole: A simpler indole derivative with similar bromination but lacking the methionine and oxalyl groups.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-Bromo-1-methoxyindole: Another brominated indole derivative with different substituents on the indole ring.
Uniqueness
Methionine, N-((5-bromo-3-indolyl)oxalyl)- is unique due to its combination of methionine, brominated indole, and oxalyl groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
117197-03-2 |
|---|---|
Molekularformel |
C15H15BrN2O4S |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
(2S)-2-[[2-(5-bromo-1H-indol-3-yl)-2-oxoacetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H15BrN2O4S/c1-23-5-4-12(15(21)22)18-14(20)13(19)10-7-17-11-3-2-8(16)6-9(10)11/h2-3,6-7,12,17H,4-5H2,1H3,(H,18,20)(H,21,22)/t12-/m0/s1 |
InChI-Schlüssel |
KOXWAIATBMAGNN-LBPRGKRZSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Kanonische SMILES |
CSCCC(C(=O)O)NC(=O)C(=O)C1=CNC2=C1C=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


